

"Yield comparison of different synthetic routes to methylphosphonothioates"

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Compound of Interest

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A Comparative Guide to the Synthetic Routes of Methylphosphonothioates

For researchers and professionals in drug development and organic synthesis, the efficient preparation of methylphosphonothioates is a critical step in the creation of novel therapeutics, particularly in the realm of antisense oligonucleotides. This guide provides a comparative analysis of various synthetic routes to these organophosphorus compounds, with a focus on reaction yields and detailed experimental protocols.

Comparative Yields of Synthetic Routes

The following table summarizes the reported yields for different synthetic methodologies leading to methylphosphonothioates and their derivatives. The selection of a particular route will depend on the specific substrate, desired scale, and available starting materials.

Synthetic Route	Starting Materials	Product	Reported Yield (%)	Reference
Method A (Pelchowicz & Leader)	Methylphosphonous dichloride, Alcohol, Sulfur, Ammonia	O-Alkyl hydrogen methylphosphonothioate	23 - 72%	Pelchowicz & Leader, 1963
Method B (Pelchowicz & Leader)	Methylphosphonic dichloride, Alcohol, Sodium hydrogen sulfide	O-Alkyl hydrogen methylphosphonothioate	54 - 83%	Pelchowicz & Leader, 1963
Solid-Phase Sulfurization (Korovín et al.)	H-phosphinate internucleotide linkage, Elemental sulfur in pyridine	O-methylphosphonothioate internucleotide linkage	Quantitative	Korovín et al., 2019
In-situ Reagent Formation (Roelen et al.)	Methylphosphonothioic dichloride, 1-Hydroxy-6-trifluoromethylbenzotriazole	Dinucleoside methylphosphonothioates	55 - 81%	Roelen et al., 1988
Regioselective Synthesis (Brill & Caruthers)	Methylphosphonothioic dichloride, Nucleosides	Deoxydinucleotide methylphosphonothioates	Not specified	Brill & Caruthers, 1987

Experimental Protocols

This section details the methodologies for the key synthetic routes cited in this guide.

Method A: From Methylphosphonous Dichloride

This procedure involves the formation of an O-alkyl methylphosphinate intermediate, which is then sulfurized.

Procedure:

- A solution of methylphosphonous dichloride in an inert solvent is treated with an aliphatic alcohol.
- The resulting O-alkyl methylphosphinate is not isolated.
- Sulfur is added to the reaction mixture in the presence of ammonia to yield the ammonium O-alkyl methylphosphonothioate.
- Acidification of the salt followed by distillation affords the free acid, the O-alkyl hydrogen methylphosphonothioate.^[1]

Yields for this method were reported to be in the range of 56-72% for various alkyl groups, with the exception of the O-methyl analog which gave a 23% yield.^[1]

Method B: From Methylphosphonic Dichloride

This alternative route involves the reaction of methylphosphonic dichloride with an alcohol and a sulfur source.

Procedure:

- A solution of sodium in the appropriate alcohol is saturated with dry hydrogen sulfide at 0-4°C.
- Methylphosphonic dichloride is added dropwise with stirring.
- The mixture is refluxed until the evolution of hydrogen sulfide ceases.
- After cooling and filtration of sodium chloride, the excess alcohol is removed under reduced pressure.
- The residue is dissolved in water, acidified with concentrated hydrochloric acid, and extracted with ether.
- The final product is obtained after drying and distillation.^[1]

This method generally provides satisfactory yields, for instance, O-isopropyl hydrogen methylphosphonothioate was obtained in 54% yield.^[1]

Solid-Phase Synthesis of O-Methylphosphonothioate Linkages

This method is particularly relevant for the synthesis of modified oligonucleotides.

Procedure:

- The synthesis is performed on a solid support.
- An H-phosphinate internucleotide linkage is first formed.
- The sulfurization of the H-phosphinate linkage is achieved using a solution of elemental sulfur in pyridine. A 0.5 M solution of elemental sulfur in pyridine leads to quantitative conversion to the desired phosphonothioate within 20 minutes.^{[2][3]}
- This sulfurization step can be performed after each coupling cycle in the solid-phase synthesis of oligonucleotides.

Synthesis via In-situ Reagent Formation

This approach is utilized for the preparation of nucleic acid methylphosphonothioates.

Procedure:

- A reagent is generated in-situ by reacting **methylphosphonothioic dichloride** with 1-hydroxy-6-trifluoromethylbenzotriazole.
- This reagent is then used for the introduction of methylphosphonothioate linkages between nucleoside units.^{[4][5]}
- This method has been successfully applied to the synthesis of chiral pure hexamers.^[4]

Regioselective Synthesis of Deoxydinucleotide Methylphosphonothioates

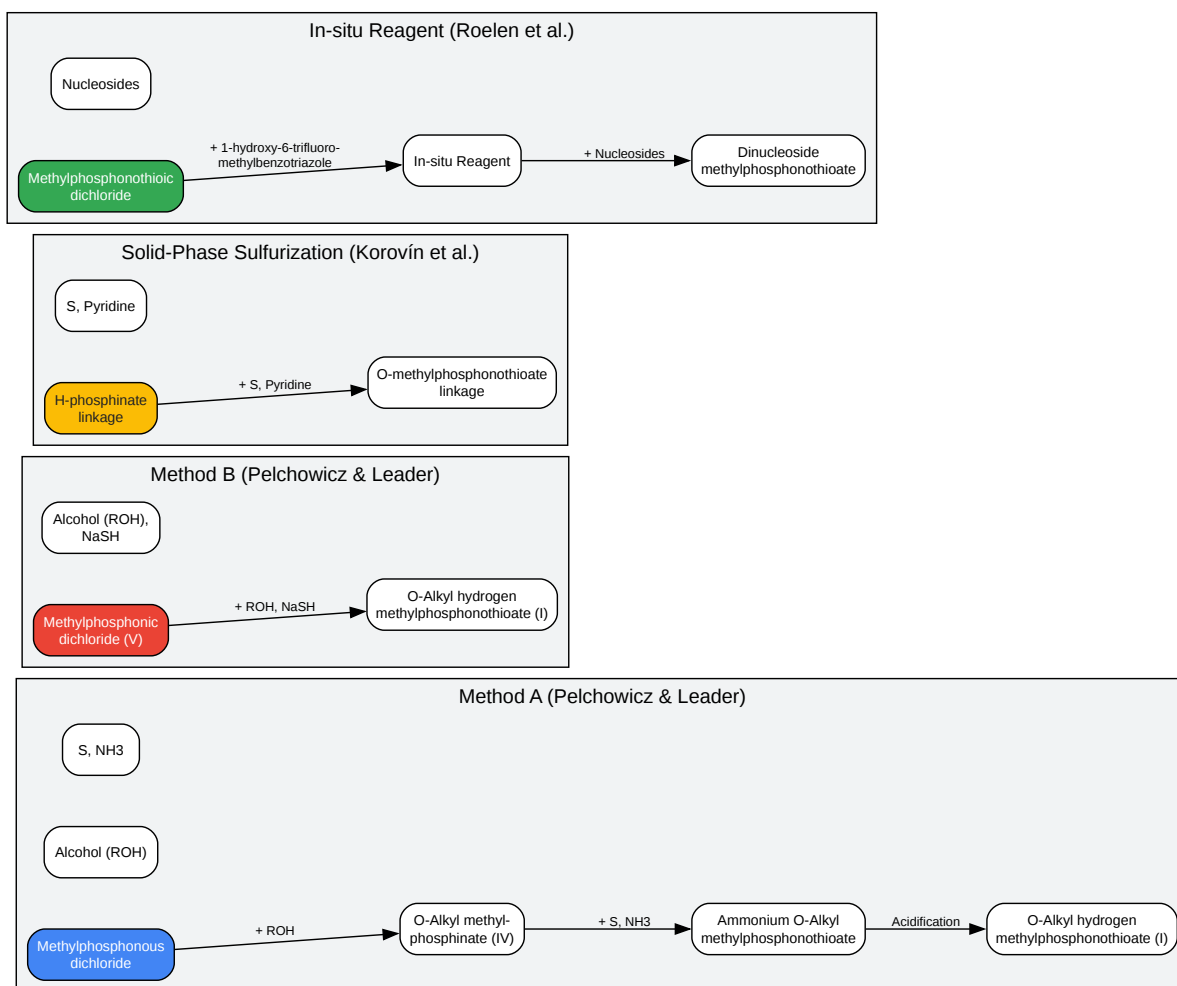
This method allows for the controlled synthesis of specific methylphosphonothioate linkages in dinucleotides.

Procedure:

- The synthesis involves the successive displacement of chlorine atoms from **methylphosphonothioic dichloride** by nucleosides.
- This regioselective approach allows for the formation of both 5'-5' and 3'-5' internucleotide linkages.[\[2\]](#)
- The resulting diastereomers can be resolved by HPLC.[\[2\]](#)

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.



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Caption: Comparative overview of synthetic pathways to methylphosphonothioates.

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Email: info@benchchem.com